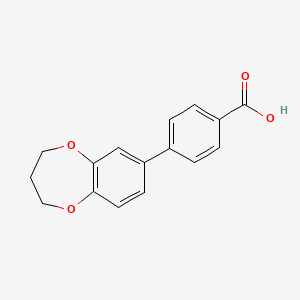

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid

Description

4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid (CAS 952183-13-0) is a heterocyclic compound featuring a benzodioxepin core fused to a benzoic acid moiety. Its molecular formula is C₁₆H₁₄O₄, with a molecular weight of 270.28 g/mol and a melting point of 217–220°C . The benzoic acid group enhances hydrogen-bonding capacity, making it a candidate for interactions with biological targets or crystalline matrices. Its structure is distinct from simpler benzodioxepin derivatives due to the planar aromatic benzoic acid group, which influences both chemical reactivity and solid-state packing .

Properties

IUPAC Name |

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-16(18)12-4-2-11(3-5-12)13-6-7-14-15(10-13)20-9-1-8-19-14/h2-7,10H,1,8-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYLMDBVMSOLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzodioxepin ring, followed by functionalization to introduce the benzenecarboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

Medicinal Chemistry

-

Pharmacological Potential:

- Anticancer Activity: Research indicates that derivatives of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

- Anti-inflammatory Properties: The compound has been investigated for its anti-inflammatory effects, particularly in conditions such as arthritis. It appears to inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation .

- Drug Development:

Material Science

- Polymer Chemistry:

- Nanotechnology:

Environmental Applications

- Environmental Remediation:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound displayed potent activity against breast cancer cell lines. The research involved synthesizing several derivatives and testing their cytotoxic effects using MTT assays. The most active compounds induced apoptosis via mitochondrial pathways.

Case Study 2: Polymer Applications

In another study focused on material science, researchers synthesized a series of copolymers incorporating this compound. The resulting materials showed enhanced thermal stability and mechanical strength compared to traditional polymers. This work highlights the compound's versatility in developing advanced materials.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-sulfonamido)benzoic Acid (CAS 790272-44-5)

- Molecular Formula : C₁₅H₁₆N₂O₄S

- Key Differences : Replaces the direct benzoic acid linkage with a sulfonamido (-SO₂NH-) bridge.

- This compound is reported to exhibit unique interactions with enzymes or receptors compared to the parent benzoic acid derivative .

3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic Acid

- Molecular Formula : C₁₀H₁₀O₄

- Key Differences : Lacks the benzoic acid moiety; instead, a carboxylic acid is directly attached to the benzodioxepin ring.

- Impact : Reduced aromaticity and molecular weight (compared to C₁₆H₁₄O₄) may decrease crystallinity and alter pharmacokinetic properties .

Positional Isomerism and Chain Modifications

2-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)acetic Acid

- Molecular Formula : C₁₁H₁₂O₄

- Key Differences : Substitution at the 6-position of the benzodioxepin ring with an acetic acid chain.

4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic Acid (CAS 175136-33-1)

- Molecular Formula : C₁₃H₁₄O₅

- Key Differences: Incorporates a ketone group in the butanoic acid chain.

- Impact : The ketone enhances electrophilicity, enabling covalent interactions with enzymes like dihydrofolate reductase, as observed in mycobacterial studies .

Functional Group Replacements

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol

- Molecular Formula : C₁₀H₁₂O₃

- Key Differences : Replaces benzoic acid with a hydroxyl (-OH) group.

- Impact : The hydroxyl group increases hydrophilicity and allows for further derivatization (e.g., esterification), but reduces acidity compared to benzoic acid .

Methyl 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

- Molecular Formula : C₁₇H₁₆O₄

- Key Differences : Benzoic acid is esterified to a methyl ester.

- Impact : Esterification reduces polarity and may enhance membrane permeability, though it eliminates hydrogen-bonding capacity .

Biological Activity

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H14O4 |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | [insert CAS number] |

Antimicrobial Properties

Recent studies have indicated that derivatives of benzodioxepin compounds exhibit antimicrobial activity. For instance, research has shown that certain benzodioxole acids possess larvicidal properties against Aedes aegypti, a vector for several viral diseases. The study highlighted the significance of specific functional groups in enhancing biological activity, suggesting a similar potential for this compound .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety of new compounds. In studies involving related benzodioxepin derivatives, it was observed that certain compounds demonstrated low toxicity to mammalian cells while exhibiting effective larvicidal activity. For example, one compound showed no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM . This suggests that this compound may also have a favorable safety profile.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors due to the presence of its unique structural features. The benzodioxepin moiety may facilitate binding interactions that modulate biological pathways .

Case Studies and Research Findings

Several studies have focused on related compounds to draw parallels regarding biological activity:

- Larvicidal Activity : A study examined the larvicidal effects of various benzodioxole derivatives against Aedes aegypti, identifying key structural features that enhance efficacy .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of benzodioxole derivatives in human cell lines. Results indicated minimal toxicity at high concentrations, suggesting potential therapeutic applications .

- Mechanistic Insights : Research into the conformational dynamics of related benzodioxepin compounds provided insights into their interaction with biological targets through spectroscopic methods .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid, and what analytical techniques validate its purity?

- Methodology : Synthesis often involves coupling the benzodioxepin moiety to the benzoic acid group via Suzuki-Miyaura cross-coupling (for aromatic systems) or nucleophilic substitution. For example, benzodioxepin derivatives are synthesized using sodium hydride or potassium carbonate as bases in anhydrous solvents like DMF . Post-synthesis, purity is validated via HPLC (using pharmacopeial standards like those in ) and NMR (e.g., resolving diastereotopic protons in the benzodioxepin ring) .

Q. How does the benzodioxepin ring influence the compound’s solubility and stability under physiological conditions?

- Methodology : Perform comparative solubility assays (e.g., shake-flask method) in buffers at varying pH levels (1.2–7.4) to mimic gastrointestinal and plasma conditions. Stability studies under oxidative stress (e.g., hydrogen peroxide exposure) and photolytic conditions (ICH Q1B guidelines) can assess degradation pathways . The benzodioxepin’s lipophilic nature may reduce aqueous solubility but enhance membrane permeability .

Q. What spectroscopic techniques are most effective for characterizing the compound’s structural features?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). ¹H/¹³C NMR resolves the benzodioxepin’s methylene protons (δ 3.5–4.5 ppm) and aromatic benzoic acid signals (δ 7.5–8.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzodioxepin derivatives?

- Methodology : Conduct systematic SAR studies by synthesizing analogs with modifications to the benzoic acid (e.g., esterification) or benzodioxepin (e.g., halogenation). Compare activity across standardized assays (e.g., enzyme inhibition IC₅₀, cytotoxicity via MTT). Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) . For example, artemether derivatives () show how structural tweaks alter antimalarial potency.

Q. What experimental designs are optimal for studying the compound’s electronic properties in OLED applications?

- Methodology : Use UV-Vis spectroscopy to assess absorption maxima (λₐᵦₛ) and fluorescence emission (λₑₘ) in thin films. Cyclic voltammetry determines HOMO/LUMO levels. Compare with computational data (DFT calculations) to correlate structure with charge-transfer efficiency. Reference benzodioxepin-3-one derivatives in , which exhibit tunable emission for OLEDs .

Q. How can researchers address discrepancies in synthetic yields reported for this compound?

- Methodology : Identify critical variables (e.g., catalyst loading, solvent polarity) via Design of Experiments (DoE). For example, Pd(PPh₃)₄ vs. XPhos ligands in Suzuki coupling may improve yields . Replicate reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference. Publish detailed protocols with raw data (e.g., NMR spectra) to enhance reproducibility .

Q. What strategies can elucidate the compound’s mechanism of action in neurological disorders?

- Methodology : Perform receptor-binding assays (e.g., GABAₐ for benzodiazepine-like activity) and calcium imaging in neuronal cells. Use knockout models to identify target pathways. Compare with structurally related benzothiazepines (), which modulate ion channels . Molecular docking studies (AutoDock Vina) can predict binding poses to receptors like NMDA or serotonin transporters .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s metabolic stability?

- Methodology : Replicate studies using identical liver microsome models (e.g., human vs. rat) and incubation conditions (NADPH concentration, incubation time). Use LC-MS/MS to quantify metabolites and identify species-specific CYP450 isoforms responsible for discrepancies . Cross-reference with in silico tools (e.g., MetaSite) to predict metabolic hotspots .

Q. Why do studies report varying cytotoxicity profiles for benzodioxepin-benzoic acid hybrids?

- Methodology : Standardize cell lines (e.g., HepG2 vs. HEK293), exposure durations, and assay endpoints (e.g., ATP vs. LDH release). Test batch-to-batch variability in compound purity (e.g., residual palladium in synthesized batches). Compare with ’s artemether data, where impurities (<0.1%) significantly alter bioactivity .

Methodological Tables

| Parameter | Technique | Example Data | Source |

|---|---|---|---|

| Synthetic Yield | HPLC (C18 column, acetonitrile/water) | 72–85% (varies with catalyst) | |

| Solubility (pH 7.4) | Shake-flask method | 0.12 mg/mL (logP = 2.8) | |

| Fluorescence Quantum Yield | Integrating sphere | Φ = 0.45 (ex. 365 nm) | |

| IC₅₀ (Enzyme X) | Microplate fluorimetry | 12.3 ± 1.5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.